2-(4-1,2,3-Thiadiazolyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-2-ylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S/c1-2-4-8-6(3-1)7-5-11-10-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYISIZZTHPRSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372742 | |
| Record name | 2-(4-1,2,3-Thiadiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176037-42-6 | |
| Record name | 2-(4-1,2,3-Thiadiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 4 1,2,3 Thiadiazolyl Pyridine and Its Analogs
Diverse Synthetic Strategies for 1,2,3-Thiadiazole-Pyridine Architectures
The construction of the 2-(4-1,2,3-Thiadiazolyl)pyridine scaffold can be approached in two primary ways: by forming the thiadiazole ring onto a pre-existing pyridine (B92270) structure or by building the pyridine ring onto a thiadiazole precursor. The former is more common, leveraging well-established cyclization reactions. smolecule.com
Classical and Contemporary Approaches to Thiadiazole Ring Formation
The formation of the 1,2,3-thiadiazole (B1210528) ring is the critical step in many synthetic pathways. Several classical and modern methods are employed, each with its own set of advantages and substrate requirements. researchgate.netmdpi.com
The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles. wikipedia.org This method involves the cyclization of hydrazones, particularly those with an N-acyl or N-tosyl group, using thionyl chloride (SOCl₂). wikipedia.orgthieme-connect.de
For the synthesis of this compound, a common strategy begins with the preparation of a hydrazone from a pyridine-2-carboxaldehyde or a related ketone. smolecule.com For instance, ketones with an α-methylene group are reacted with semicarbazide (B1199961) to form the corresponding semicarbazone. This intermediate is then treated with an excess of thionyl chloride, which acts as both the cyclizing and dehydrating agent, to yield the final 4-substituted-1,2,3-thiadiazole. mdpi.comresearchgate.net
An illustrative pathway involves:
Reaction of a ketone (e.g., 2-acetylpyridine) with semicarbazide to form the semicarbazone intermediate. mdpi.com
Cyclization of the semicarbazone with thionyl chloride to afford the 1,2,3-thiadiazole ring. mdpi.com
Recent improvements to the Hurd-Mori protocol include metal-free conditions, such as using a combination of elemental sulfur and tetrabutylammonium (B224687) iodide (TBAI) as a catalyst with N-tosylhydrazones, offering a practical alternative to thionyl chloride. mdpi.comorganic-chemistry.org
Table 1: Examples of Hurd-Mori Synthesis Variants for 1,2,3-Thiadiazoles
| Starting Material (Hydrazone Precursor) | Reagents | Product Type | Yield | Reference |
| Pyrazolyl-phenylethanones | 1. Semicarbazide; 2. SOCl₂ | Pyrazolyl-substituted 1,2,3-thiadiazoles | Good to Excellent | mdpi.com |
| Various alkyl/aryl ketones | 1. Semicarbazide; 2. SOCl₂ | 4-Aryl/Alkyl-1,2,3-thiadiazoles | Not specified | mdpi.com |
| 2-Oxoallobetulin | 1. Semicarbazide hydrochloride; 2. SOCl₂ | Triterpene-fused 1,2,3-thiadiazole | Not specified | mdpi.com |
| N-Tosylhydrazones | Sulfur, TBAI (catalyst) | Substituted aryl 1,2,3-thiadiazoles | 44-98% | mdpi.com |
The Wolff synthesis, another classical method, traditionally involves the cyclization of α-diazo thiocarbonyl compounds. researchgate.netthieme-connect.de In a typical adaptation, a diazo ketone reacts with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to form the 1,2,3-thiadiazole ring. thieme-connect.de This proceeds through an α-diazo thiocarbonyl intermediate which must adopt a cis-geometry to cyclize. thieme-connect.de While originally thought to be limited to conformationally rigid diazo ketones, the scope has expanded to include some flexible systems. thieme-connect.de
The related Wolff rearrangement, where an α-diazocarbonyl compound rearranges to a highly reactive ketene (B1206846) intermediate, also provides pathways for heterocycle synthesis. wikipedia.org While not a direct synthesis of thiadiazoles, the ketene can be trapped in subsequent reactions. However, for the direct formation of the 1,2,3-thiadiazole ring from diazo compounds, the Wolff cyclocondensation is the more relevant adaptation. thieme-connect.deresearchgate.net
The Pechmann condensation is a standard method for synthesizing coumarins through the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. acs.orgresearchgate.net There is no direct modification of the Pechmann synthesis for the formation of 1,2,3-thiadiazoles, as its mechanism is fundamentally geared towards the formation of an oxygen-containing pyrone ring. However, a different reaction, sometimes referred to as the Pechmann and Nold synthesis, involves the 1,3-dipolar cycloaddition of diazo derivatives to isothiocyanates (C=S bond), which does produce the 1,2,3-thiadiazole skeleton. researchgate.net This highlights a different mechanistic pathway utilizing similar starting material types (diazo compounds) but targeting a sulfur-containing heterocycle.
Modern synthetic chemistry increasingly focuses on efficiency and atom economy, leading to the development of dehydrogenative cyclization methods. These reactions form rings by creating new bonds through the removal of hydrogen, often facilitated by a catalyst or an oxidant.
One such approach for synthesizing 1,2,4-thiadiazoles (an isomer of 1,2,3-thiadiazole) involves the base-mediated tandem thioacylation of amidines with dithioesters, followed by an in situ intramolecular dehydrogenative N–S bond formation. acs.org This transition-metal-free method proceeds via a proposed radical mechanism, where a carbamoyl (B1232498) anion generated from the DMF solvent may act as a radical initiator. acs.org While this specific example yields the 1,2,4-isomer, the principle of oxidative C-H/N-H/S-H coupling represents a contemporary strategy for heterocycle synthesis. researchgate.net
Pyridine Ring Functionalization and Derivatization
Once the this compound core is assembled, the pyridine ring can be further modified to create a library of analogs. The electron-poor nature of the pyridine ring and the potential for the nitrogen atom to coordinate with reagents make its direct functionalization a challenge, though several strategies exist. rsc.org
Common transformations include electrophilic and nucleophilic substitution reactions. For instance, direct C-H functionalization offers an efficient route to introduce new substituents without pre-functionalized starting materials. A palladium-catalyzed direct diarylation of pyridines has been developed using a transient activator strategy, where in situ formation of an N-methylpyridinium salt facilitates arylation at the 2- and 6-positions. nih.gov Such methods could potentially be applied to the pyridine moiety of the title compound, allowing for the synthesis of, for example, 6-aryl-2-(4-1,2,3-thiadiazolyl)pyridine derivatives.
Multicomponent Reaction Protocols for Scaffold Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. tcichemicals.com While specific MCRs for the direct synthesis of this compound are not extensively documented, related structures have been assembled using such strategies.
For example, a one-pot, three-component reaction has been developed for the synthesis of 1,3,4-thiadiazole-thiazolidine-4-one hybrids, involving the reaction of 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid. nih.gov Similarly, quinoline-pyridine hybrids have been synthesized via a three-component reaction of 2-chloro-3-formylquinolines, active methylene (B1212753) compounds, and a pyridine derivative. mdpi.com These examples highlight the potential of MCRs in constructing complex heterocyclic systems that could be adapted for the synthesis of this compound analogs.
A notable three-component, transition-metal-free approach for the synthesis of 5-acyl-1,2,3-thiadiazoles involves the I₂/DMSO-mediated cross-coupling of enaminones, elemental sulfur, and tosylhydrazine, offering broad functional group tolerance. mdpi.com
Metal-Catalyzed Coupling Reactions in Heterocycle Synthesis
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of heterocyclic compounds. sustech.edu.cnresearchgate.net While direct metal-catalyzed coupling to form the bond between the pyridine and thiadiazole rings of the target compound is not a primary synthetic route, these reactions are crucial for the synthesis of precursors and for the functionalization of the heterocyclic scaffold.
For instance, copper-catalyzed C-N coupling reactions are widely used to N-arylate various nucleophiles, including heterocycles. nih.gov Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are instrumental in creating C-C bonds between heterocyclic rings. researchgate.netbeilstein-journals.org Intramolecular C-H arylation catalyzed by palladium has been successfully used to create fused heteroaromatic compounds from pyridine derivatives. beilstein-journals.org These methods could be envisioned for the synthesis of more complex analogs of this compound.
| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |
| Hurd-Mori Reaction | Pyridine-2-carbaldehyde derived hydrazones | SOCl₂ | This compound | smolecule.com |
| Three-Component Reaction | Enaminones, elemental sulfur, tosylhydrazine | I₂/DMSO | 5-Acyl-1,2,3-thiadiazoles | mdpi.com |
| C-N Coupling | (Hetero)aryl halides, N-nucleophiles | Copper catalyst | N-arylated heterocycles | nih.gov |
| Intramolecular C-H Arylation | N-(2-bromophenyl)picolinamide | Pd(OAc)₂, PPh₃ | Fused heteroaromatic compound | beilstein-journals.org |
Exploration of Reactivity and Functional Group Interconversions
The reactivity of this compound is influenced by the electronic properties of both the pyridine and the 1,2,3-thiadiazole rings. The thiadiazole ring is generally considered electron-withdrawing.
Oxidation Reactions of the Heterocyclic System
The sulfur atom in the thiadiazole ring can be susceptible to oxidation. Common oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can be used to oxidize the compound, potentially leading to the formation of sulfoxides or sulfones. In a different context, the Radziszewski reaction, which involves oxidative hydrolysis of nitriles to amides using hydrogen peroxide in a basic medium, has been applied to 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. This reaction led to the epoxidation of the styryl double bonds, demonstrating the reactivity of substituents under oxidative conditions. mdpi.com
Nucleophilic Substitution and Addition Processes
The 1,3,4-thiadiazole (B1197879) ring, a related isomer, is known to be susceptible to nucleophilic attack due to the electronegativity of the nitrogen atoms, which reduces electron density at the carbon atoms. nih.gov Ring fission can occur upon treatment with strong bases. nih.gov In the case of 1,2,3-thiadiazoles, nucleophilic substitution at the C5 position has been reported. acs.org For example, 4,7-dibromobenzo[d] smolecule.comnih.govthiadiazole undergoes regioselective nucleophilic substitution with morpholine (B109124) at the 4-position. semanticscholar.org
The pyridine ring in this compound can also undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or through the formation of N-oxides.
Electrophilic Aromatic Substitution on Pyridine and Thiadiazole Moieties
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. masterorganicchemistry.comlibretexts.org The pyridine ring is generally less reactive towards EAS than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The reaction, when it occurs, typically directs the incoming electrophile to the 3- and 5-positions. The reactivity can be enhanced by forming the pyridine-N-oxide. rsc.org
The 1,2,3-thiadiazole ring is considered an electron-deficient system, making it generally unreactive towards electrophilic substitution. nih.gov Therefore, electrophilic substitution on this compound is expected to occur preferentially on the pyridine ring, if at all.
| Reaction Type | Heterocycle | Reagents | Major Product(s) | Reference |
| Oxidation | This compound | H₂O₂, KMnO₄ | Sulfoxides or sulfones (potential) | |
| Nucleophilic Substitution | 4,7-Dibromobenzo[d] smolecule.comnih.govthiadiazole | Morpholine | 4-(7-bromobenzo[d] smolecule.comnih.govthiadiazol-4-yl)morpholine | semanticscholar.org |
| Electrophilic Nitration | Pyridine-N-oxide | NO₂⁺ | Ortho-nitro compound (kinetic), Para-nitro compound (thermodynamic) | rsc.org |
Ring-Opening and Rearrangement Reactions
1,2,3-Thiadiazoles can undergo ring-opening and rearrangement reactions under various conditions. researchgate.net A common rearrangement is the Dimroth rearrangement, where 1,2,3-thiadiazoles can isomerize to 5-mercapto-1,2,3-triazoles. researchgate.net This transformation has been observed for various substituted 1,2,3-thiadiazoles.
Furthermore, the reaction of 2-hydrazinylpyridines with certain reagents can lead to fused triazolopyridine systems. In some cases, a Dimroth-type rearrangement can occur, converting smolecule.comontosight.aitriazolo[4,3-a]pyridines into smolecule.comontosight.aitriazolo[1,5-a]pyridines, particularly when electron-withdrawing groups are present on the pyridine ring. beilstein-journals.org The reaction of 3,6-di(2-pyridyl)-1,2-diazines with benzynes can also initiate a rearrangement cascade, leading to complex polycyclic heteroaromatic systems. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides profound insights into the molecular structure of 2-(4-1,2,3-Thiadiazolyl)pyridine by mapping the chemical environments of its constituent protons and carbons.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on both the pyridine (B92270) and thiadiazole rings. The aromatic protons of the pyridine ring typically resonate in the downfield region, generally between δ 7.2 and 8.5 ppm. The precise chemical shifts and coupling patterns are influenced by the electronic effects of the attached 1,2,3-thiadiazole (B1210528) substituent.
The proton on the thiadiazole ring (H-5) is anticipated to be significantly deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms, with an expected chemical shift in the range of δ 8.8–9.2 ppm. The protons on the pyridine ring can be assigned based on their multiplicity and coupling constants. For a 2-substituted pyridine, the H-6 proton, being ortho to the nitrogen, is typically the most downfield of the pyridine protons. umn.edu
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-3 | ~7.2 - 7.5 | Doublet of doublets (dd) |
| Pyridine H-4 | ~7.7 - 8.0 | Triplet of doublets (td) |
| Pyridine H-5 | ~7.3 - 7.6 | Doublet of doublets (dd) |
| Pyridine H-6 | ~8.5 - 8.7 | Doublet (d) |
| Thiadiazole H-5 | ~8.8 - 9.2 | Singlet (s) |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. The carbon atoms of the pyridine ring are expected to appear in the aromatic region, typically between δ 120 and 155 ppm. testbook.com The carbon atom C-2, directly attached to the thiadiazole ring, will be influenced by the substituent effect.
The carbons of the 1,2,3-thiadiazole ring are also found in the aromatic region. Based on analogous structures, the thiadiazole carbons are predicted to resonate between δ 120 and 160 ppm. testbook.com Specifically, C-4, which is bonded to the pyridine ring, and C-5 are expected in distinct regions within this range. Quaternary carbons, such as C-2 of the pyridine ring and C-4 of the thiadiazole ring, are typically observed as weaker signals in proton-decoupled spectra. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | ~150 - 155 |
| Pyridine C-3 | ~120 - 125 |
| Pyridine C-4 | ~135 - 140 |
| Pyridine C-5 | ~122 - 127 |
| Pyridine C-6 | ~148 - 152 |
| Thiadiazole C-4 | ~140 - 160 |
| Thiadiazole C-5 | ~120 - 130 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity Assignments
To unambiguously assign the proton and carbon signals and confirm the connectivity of the two heterocyclic rings, two-dimensional (2D) NMR experiments are essential. scribd.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming their sequential arrangement. No cross-peak would be expected for the singlet thiadiazole proton (H-5) with the pyridine protons, confirming the separation of the spin systems. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. epfl.ch It would allow for the direct assignment of each protonated carbon by linking the previously assigned proton shifts to their corresponding carbon signals (e.g., Pyridine H-3 to C-3, H-4 to C-4, etc., and Thiadiazole H-5 to C-5).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range (typically 2-4 bonds) ¹H-¹³C couplings, which is crucial for identifying quaternary carbons and establishing the connection between the two rings. sdsu.edu Key HMBC correlations would be expected from the pyridine protons (H-3) to the pyridine C-2 and from the thiadiazole proton (H-5) to the thiadiazole C-4. Crucially, a correlation between the pyridine H-3 proton and the thiadiazole C-4 carbon, and/or between the thiadiazole H-5 proton and the pyridine C-2 carbon, would provide definitive proof of the C-2 to C-4 linkage between the two heterocyclic systems. youtube.com
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key diagnostic bands help confirm the presence of both the pyridine and thiadiazole moieties.
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 3050 - 3100 | C-H Stretching | Aromatic C-H in pyridine and thiadiazole rings |
| 1600 - 1650 | C=N Stretching | Thiadiazole and pyridine ring stretching nih.gov |
| 1400 - 1600 | C=C Stretching | Aromatic ring skeletal vibrations |
| 650 - 750 | C-S Stretching | Thiadiazole ring C-S bond researchgate.net |
The presence of a strong absorption band around 1630 cm⁻¹ is characteristic of the heterocyclic C=N stretches found in the thiadiazole ring. nih.gov Aromatic C-H stretching vibrations are expected at wavenumbers above 3000 cm⁻¹. amhsr.org The region below 1000 cm⁻¹ contains bands related to out-of-plane bending and ring deformations, including the C-S stretching of the thiadiazole ring. nih.gov
Raman Spectroscopy Applications
Raman spectroscopy provides complementary vibrational information to FTIR. While no specific Raman data for this compound is readily available, predictions can be made based on related structures. The symmetric vibrations of the aromatic rings, which are often weak in FTIR, are typically strong and sharp in the Raman spectrum.
For instance, the ring breathing modes of the pyridine and thiadiazole rings would be expected to produce intense Raman signals. In pure liquid pyridine, very intense bands are observed around 1000 cm⁻¹ and 1030 cm⁻¹, which are attributed to ring breathing vibrations. Similar strong bands would be anticipated for this compound, though shifted due to substitution. The C-S bond, being relatively non-polar, is also expected to give a noticeable Raman signal. The combined analysis of both FTIR and Raman spectra allows for a more complete assignment of the molecule's fundamental vibrational modes.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound, electron ionization (EI) mass spectrometry provides valuable insights into its stability and the relative strengths of its chemical bonds.
The mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of this molecular ion is anticipated to proceed through several key pathways, primarily involving the cleavage of the less stable 1,2,3-thiadiazole ring. A characteristic fragmentation of 1,2,3-thiadiazoles is the loss of a nitrogen molecule (N₂), which is a very stable neutral fragment. Another expected fragmentation pathway is the cleavage of the bond between the pyridine and thiadiazole rings, leading to fragment ions corresponding to the individual heterocyclic systems. The stability of the pyridine ring suggests that fragments containing this moiety will be relatively abundant.
A plausible fragmentation pattern, based on the known mass spectrometric behavior of related heterocyclic compounds, is detailed in the interactive data table below.
| m/z Value | Proposed Fragment Ion | Structural Representation | Notes |
|---|---|---|---|
| 163 | [C₇H₅N₃S]⁺ (Molecular Ion) | The intact molecule with one electron removed. | The base peak or a very intense peak is expected, indicating a relatively stable molecular ion. |
| 135 | [C₇H₅NS]⁺ | Fragment resulting from the loss of N₂. | Loss of dinitrogen is a common fragmentation pathway for 1,2,3-thiadiazoles. |
| 78 | [C₅H₄N]⁺ | Pyridyl cation. | Resulting from the cleavage of the C-C bond between the two rings. |
X-ray Crystallography for Solid-State Structural Determination
For instance, the compound has been utilized as a ligand in the synthesis of ruthenium(II) complexes, and the crystal structure of one such complex, trans-[RuII(L)(Azo)Cl₂] where L = 2-(1,2,3-thiadiazol-4-yl)pyridine, has been determined. unipi.it In this complex, the 2-(1,2,3-thiadiazol-4-yl)pyridine ligand coordinates to the ruthenium center in a bidentate fashion through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the thiadiazole ring.
The coordination of the ligand to a metal center can induce slight changes in its geometry compared to the free, uncoordinated state. However, the fundamental bond lengths and angles within the aromatic rings are expected to be largely preserved. The data from the ruthenium complex reveals a nearly planar conformation of the this compound ligand, a common feature for such aromatic systems.
The table below summarizes key structural parameters for the coordinated this compound ligand, as determined from the X-ray diffraction data of its ruthenium complex. unipi.it
| Parameter | Value | Description |
|---|---|---|
| Coordination Mode | Bidentate | The ligand binds to the metal center through two of its atoms. |
| Coordinating Atoms | Pyridine-N, Thiadiazole-N | The specific nitrogen atoms involved in bonding to the ruthenium ion. |
| Planarity | Essentially Planar | The dihedral angle between the pyridine and thiadiazole rings is small. |
Chiroptical Spectroscopy for Stereochemical Insights
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful tools for investigating the stereochemistry of chiral molecules. These methods measure the differential interaction of a substance with left and right circularly polarized light, providing information about the three-dimensional arrangement of atoms in a molecule.
The compound this compound is an achiral molecule. It does not possess a stereocenter (a carbon atom bonded to four different groups) and lacks any other elements of chirality, such as an axis or a plane of chirality. Consequently, a solution of this compound will not exhibit any optical activity and will be silent in chiroptical spectroscopic measurements.
Therefore, chiroptical spectroscopy is not an applicable technique for the direct stereochemical analysis of this compound in its ground state. However, it is conceivable that if this molecule were to be incorporated into a larger, chiral supramolecular assembly or a chiral crystalline environment, induced chiroptical signals could potentially be observed. As of now, no such studies have been reported in the scientific literature.
Computational Chemistry and Theoretical Modeling of 2 4 1,2,3 Thiadiazolyl Pyridine Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the study of heterocyclic compounds like 2-(4-1,2,3-Thiadiazolyl)pyridine. These methods offer a balance between computational cost and accuracy, enabling detailed investigation of the molecule's electronic properties.
Molecular Orbital Analysis and Frontier Orbital Theory
Molecular orbital (MO) analysis, a key component of quantum chemical calculations, provides a deeper understanding of the chemical behavior of this compound. Frontier orbital theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap between the HOMO and LUMO is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of these frontier orbitals across the molecule can indicate the likely sites for electrophilic and nucleophilic attack.
| Parameter | Description | Typical Calculated Value Range |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Varies with computational method |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Varies with computational method |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Varies with computational method |
Prediction of Reactivity and Reaction Pathways
By analyzing the electronic structure and molecular orbitals, theoretical models can predict the reactivity of this compound. For instance, the calculated electrostatic potential maps can highlight electron-rich and electron-deficient regions of the molecule, suggesting how it might interact with other reagents. Theoretical calculations can also be used to model potential reaction pathways, such as electrophilic substitution or nucleophilic attack, by calculating the activation energies and transition state structures. This predictive capability is invaluable for designing new synthetic routes and for understanding the mechanisms of its biological activity. For example, interaction studies have shown that thiadiazole derivatives can inhibit enzymes involved in bacterial cell wall synthesis or interfere with DNA replication processes. smolecule.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations can provide insights into the molecule's flexibility, conformational preferences, and interactions with its environment.
Conformational Analysis and Tautomerism Studies
MD simulations can be used to explore the conformational landscape of this compound. The molecule possesses a degree of rotational freedom around the single bond connecting the pyridine (B92270) and thiadiazole rings. Conformational analysis helps to identify the most stable conformations (i.e., the lowest energy states) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its ability to bind to biological targets. While less common for this specific linkage, theoretical studies could also investigate the potential for tautomerism, where protons might shift between different positions on the heterocyclic rings, leading to different structural isomers.
| Dihedral Angle | Description | Predicted Stable Conformations (Degrees) |
| C-C-C-N | Torsion angle between the pyridine and thiadiazole rings | To be determined by simulation |
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and solvent molecules. By running simulations in different solvents (e.g., water, ethanol, DMSO), it is possible to observe how the solvent affects the molecule's preferred conformation and dynamics. For instance, polar solvents may stabilize certain conformations through hydrogen bonding or dipole-dipole interactions. Understanding these solvent effects is important for predicting the molecule's behavior in biological systems, which are predominantly aqueous environments. Some synthetic methods even explore solvent-free conditions to enhance sustainability. smolecule.com
In Silico Approaches to Ligand-Target Interactions
In the quest for new drugs, computational tools that can predict the interaction between a small molecule and its biological target are indispensable. These in silico methods not only accelerate the discovery process but also provide deep insights into the mechanisms of action at a molecular level.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a given ligand and estimating the strength of the interaction, often expressed as a binding energy or docking score.
Research on pyridine-thiadiazole derivatives has demonstrated their potential to interact with a range of biological targets. For instance, a series of novel 1,3,4-thiadiazole (B1197879) derivatives bearing a pyridine moiety were synthesized and subsequently docked into the active site of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK). nih.gov One of the most promising compounds from this series, a 1,3,4-thiadiazole derivative designated as 4h , exhibited a high binding affinity for EGFR TK, which was consistent with its potent anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. nih.govnih.gov
In a different study, pyridine-based thiadiazole derivatives were investigated as potential anti-inflammatory agents. nih.gov Molecular docking studies were performed against the cyclooxygenase-2 (COX-2) enzyme. The computational analysis revealed that derivatives NTD2 and NTD3 showed significant binding affinities, with binding energies of -8.5 and -8.4 kcal/mol, respectively, comparable to the standard drug diclofenac (B195802) (-8.4 kcal/mol). nih.gov These findings were further supported by 100 ns molecular dynamics simulations, which confirmed stable interactions within the COX-2 active site. nih.gov
Furthermore, the potential of thiadiazole-based compounds as inhibitors for targets relevant to COVID-19, such as the main protease (Mpro), has been explored. nih.gov A study on 1,3,4-thiadiazole derivatives identified a compound with a notable docking score of -11.4 kcal/mol against Mpro. nih.gov Such studies highlight the versatility of the pyridine-thiadiazole scaffold in targeting diverse protein families.
| Compound/Derivative | Biological Target | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole derivative 4h | EGFR TK | Not explicitly stated, but showed high affinity | nih.govnih.gov |
| Pyridine-based thiadiazole NTD2 | COX-2 | -8.5 | nih.gov |
| Pyridine-based thiadiazole NTD3 | COX-2 | -8.4 | nih.gov |
| 1,3,4-Thiadiazole derivative 7 | SARS-CoV-2 Mpro | -11.4 | nih.gov |
Pharmacophore modeling is another cornerstone of computational drug design. It involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries (virtual screening) to identify new molecules with the desired activity.
For thiadiazole derivatives, pharmacophore modeling has been successfully applied to identify potential inhibitors of various enzymes. A ligand-based pharmacophore model was constructed for 1,3,4-thiadiazole derivatives to screen for inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-cancer therapy. mdpi.com This approach, combined with virtual screening of the ZINC15 database, led to the identification of several promising hits. mdpi.com The study highlighted the importance of the 1,3,4-thiadiazole moiety in forming crucial hydrogen bonds with the target protein. mdpi.com
In another example, web servers like PharmMapper and TarFisDock have been used to identify putative targets for novel scaffolds. nih.gov For a 2-thiazolylimino-5-benzylidin-thiazolidin-4-one scaffold, these tools identified several potential targets, including COX-2 and acetylcholinesterase, which were then validated through molecular docking. nih.gov This demonstrates the power of combining pharmacophore-based virtual screening with other computational methods for target identification.
| Scaffold | Target Class | Key Pharmacophoric Features | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole Derivatives | VEGFR-2 Inhibitors | Hydrogen Bond Acceptors (from thiadiazole nitrogen atoms) | mdpi.com |
| 2-Thiazolylimino-5-benzylidin-thiazolidin-4-one | Multiple (e.g., COX-2) | Not explicitly detailed, but scaffold showed affinity for diverse targets | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties (descriptors) that are most influential, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.
Several QSAR studies have been conducted on compounds structurally related to this compound. For instance, a QSAR model was developed for a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives to predict their anti-osteosarcoma activity. nih.gov This study employed both linear and non-linear models, with the non-linear model developed using gene expression programming showing excellent predictive performance. nih.gov
In another study, a 3D-QSAR analysis was performed on substituted 1,2,4-triazole (B32235) derivatives with anticancer potential. nih.gov The model, developed using the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method, highlighted the importance of steric and electrostatic fields in determining the anticancer activity. nih.gov The model demonstrated good internal and external predictivity, suggesting its utility in designing novel triazole-based anticancer agents. nih.gov
A QSAR study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives as potential antioxidants also revealed key structural features for activity. dmed.org.ua The developed models indicated that small, hydrophilic molecules with specific spatial arrangements of electronegative atoms tend to exhibit higher antioxidant activity. dmed.org.ua
| Compound Series | Activity | QSAR Method | Correlation Coefficient (R²) | Predictive R² (pred_r²) | Reference |
|---|---|---|---|---|---|
| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives | Anti-osteosarcoma | Gene Expression Programming | 0.839 (training set) | 0.760 (test set) | nih.gov |
| 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives | Anticancer | GA-kNN-MFA | 0.8713 | 0.8417 | nih.gov |
| 3H-thiazolo[4,5-b]pyridin-2-one derivatives | Antioxidant | MLRA | Not explicitly stated, but good statistical characteristics reported | Q²_LOO: 0.7060-0.7480 | dmed.org.ua |
Medicinal Chemistry and Pharmacological Investigations of 2 4 1,2,3 Thiadiazolyl Pyridine Derivatives
Comprehensive Assessment of Biological Activities
Antineoplastic and Antitumor Efficacy
Derivatives of 2-(4-1,2,3-Thiadiazolyl)pyridine have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, particularly in the realm of antineoplastic research. The unique combination of the pyridine (B92270) and 1,2,3-thiadiazole (B1210528) rings provides a versatile platform for structural modifications, leading to compounds with potent and varied mechanisms of anticancer action. The mesoionic character of the thiadiazole ring allows these derivatives to cross cellular membranes and interact with various biological targets, contributing to their potential as therapeutic agents. nih.govtandfonline.com
Kinase enzymes are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Derivatives containing pyridine and thiadiazole moieties have been investigated as inhibitors of several key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2).
A study on pyrazolyl-triazolo-thiadiazine hybrids, which share structural similarities with the thiadiazolyl-pyridine core, demonstrated potent dual inhibition of both EGFR and CDK-2. acs.org One particular bis-hybrid compound, 6a , showed exceptional activity against the MCF-7 breast cancer cell line with an IC50 value of 0.39 µM. acs.org This compound exhibited potent inhibition of EGFR and CDK-2 with IC50 values of 19.6 nM and 87.9 nM, respectively, surpassing the efficacy of reference drugs like Erlotinib and Roscovitine. acs.org Other related compounds, 4b and 4c , also displayed significant dual inhibitory activity against these kinases. acs.org
The quinazoline core, often linked to pyridine-like structures in drug design, is a well-established scaffold for EGFR inhibitors, with several FDA-approved drugs based on this structure. researchgate.netacs.org Furthermore, a class of 2-amino-4-(1,2,4-triazol)pyridine derivatives was specifically designed as potent EGFR inhibitors, with some compounds showing significant activity against resistant mutations like EGFRL858R/T790M. nih.gov This highlights the potential of the pyridine moiety in targeting EGFR.
Table 1: Kinase Inhibitory Activity of Related Thiadiazole and Pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | Reference |
|---|---|---|---|---|
| 6a (bis-hybrid) | EGFR | 19.6 | MCF-7 | acs.org |
| CDK-2 | 87.9 | MCF-7 | acs.org | |
| 4b (mono-hybrid) | EGFR | 71.7 | MCF-7 | acs.org |
| CDK-2 | 113.7 | MCF-7 | acs.org | |
| 4c (mono-hybrid) | EGFR | 89.6 | MCF-7 | acs.org |
| CDK-2 | 165.4 | MCF-7 | acs.org | |
| Erlotinib | EGFR | 67.3 | MCF-7 | acs.org |
| Roscovitine | CDK-2 | 67.3 | MCF-7 | acs.org |
This table is interactive and can be sorted by column.
Lipoxygenase (LOX) enzymes, particularly 15-lipoxygenase-1, play a role in the development of various cancers by metabolizing arachidonic acid to produce inflammatory leukotrienes. nih.govmdpi.com A series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated for their ability to inhibit this enzyme and exert cytotoxic effects. nih.gov
The study found that derivatives featuring methoxy substitutions on the benzamide ring were potent inhibitors of the 15-LOX-1 enzyme. nih.gov Specifically, compounds with the methoxy group at the ortho position of the phenyl ring were the most effective enzyme inhibitors. nih.gov In terms of anticancer activity, nitro-containing derivatives showed higher cytotoxicity against the PC3 (prostate cancer) cell line, while the methoxylated derivatives were more active against the SKNMC (neuroblastoma) cell line. nih.gov These findings establish a clear link between LOX inhibition and the anticancer potential of the pyridinyl-thiadiazole scaffold. nih.gov
Table 2: Cytotoxicity and LOX Inhibition of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives
| Derivative Substitution | Cytotoxicity (IC50 µM) - PC3 | Cytotoxicity (IC50 µM) - SKNMC | LOX Inhibition | Reference |
|---|---|---|---|---|
| Nitro-containing | Higher activity | Lower activity | Moderate | nih.gov |
This table is interactive and can be sorted by column.
DNA gyrase and topoisomerase are essential enzymes that manage the topological state of DNA during replication and transcription. nih.govnih.gov While they are well-established targets for antibacterial agents, they also represent viable targets for anticancer drugs. Several 1,3,4-thiadiazole (B1197879) derivatives have been identified as inhibitors of DNA gyrase (specifically the GyrB subunit) and topoisomerase IV. nih.govmdpi.com The introduction of hydroxyalkyl substituents at the 2-position of the 1,3,4-thiadiazole ring has been shown to improve the biological properties of these inhibitors. nih.gov
A primary mechanism by which anticancer agents eliminate tumor cells is through the induction of apoptosis (programmed cell death) and disruption of the normal cell cycle. Thiadiazole derivatives have been shown to effectively trigger these processes in various cancer cell lines.
For instance, certain 1,3,4-thiadiazole derivatives were found to induce apoptosis and cause cell cycle arrest at the G2/M phase in breast cancer cells (MCF-7). nih.gov One specific derivative, compound 19 , significantly increased early apoptosis to 15% and arrested the cell cycle at the G2/M phase, likely through the inhibition of CDK1. nih.gov Another derivative, 6b , induced necrosis in 12.5% of cells. nih.gov Similarly, a nicotinamide-thiadiazol hybrid, compound 7a , was found to induce S-phase arrest in MDA-MB-231 breast cancer cells and significantly increased the population of late apoptotic cells (44.01%). rsc.org This pro-apoptotic activity was confirmed by the activation of caspase-3 and an increased Bax/Bcl-2 ratio. rsc.org
Other studies have shown that thiadiazole-containing compounds can induce apoptosis by upregulating pro-apoptotic genes like p53 and caspases while downregulating the anti-apoptotic gene Bcl-2. nih.gov
Table 3: Apoptotic and Cell Cycle Effects of Thiadiazole Derivatives
| Compound | Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|---|
| 19 | MCF-7 | G2/M Arrest, 15% Early Apoptosis | CDK1 Inhibition | nih.gov |
| 6b | MCF-7 | 12.5% Necrosis | Necrosis Induction | nih.gov |
| 7a | MDA-MB-231 | S-Phase Arrest, 44.01% Late Apoptosis | Caspase-3 activation, Bax/Bcl-2 modulation | rsc.org |
| Compound 4 | HepG2 | G2/M Arrest, 19-fold Apoptosis Induction | p53, Caspase upregulation; Bcl-2 downregulation | nih.gov |
This table is interactive and can be sorted by column.
Structure-Activity Relationship (SAR) studies are vital for optimizing the anticancer efficacy of the this compound scaffold. Research on related thiadiazole and pyridine derivatives has provided key insights into how structural modifications influence biological activity.
For 1,3,4-thiadiazole derivatives, SAR analysis has indicated that aryl substituents are generally more active than alkyl derivatives. nih.gov The electronic properties of the thiadiazole ring itself are considered a crucial factor for activity. nih.gov In a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, the position of substituents on the phenyl ring was critical. An ortho-methoxy group led to the most potent lipoxygenase inhibition, while nitro groups enhanced cytotoxicity against specific cell lines. nih.gov
Regarding the pyridine moiety, SAR studies have shown that the number and position of substituents like methoxy groups (O-CH3) can significantly affect antiproliferative activity, with an increased number of these groups often leading to lower IC50 values. nih.gov The inclusion of halogens (Br, Cl, F) and other ring systems also modulates the anticancer effects. nih.gov For pyrazolyl-triazolo-thiadiazine hybrids, a shorter alkylene spacer in bis-hybrids resulted in significantly enhanced cytotoxicity compared to those with longer spacers, demonstrating the importance of molecular geometry and flexibility. acs.org
Antimicrobial and Antifungal Spectrum of Activity
Research into this compound and its derivatives has revealed a broad spectrum of antimicrobial and antifungal properties. These compounds have been synthesized and evaluated for their efficacy against a variety of pathogenic microorganisms, demonstrating potential as lead structures for the development of new anti-infective agents.
Activity against Gram-Positive and Gram-Negative Bacteria
Derivatives of pyridine and thiadiazole have shown notable activity against both Gram-positive and Gram-negative bacteria. eurekaselect.combenthamdirect.com Studies evaluating novel pyridine derivatives containing an imidazo[2,1-b] eurekaselect.comarabjchem.orgnih.govthiadiazole moiety have identified compounds with significant antibacterial effects. For instance, certain 4-F substituted compounds demonstrated high antibacterial activity, with a reported Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL, which is twice the activity of the control drug gatifloxacin (MIC=1.0 μg/mL). nih.gov The antimicrobial screening of various synthesized pyridine and thiadiazole scaffolds showed that these compounds exhibited antibacterial activity with MIC values generally in the range of 100-500 μg/mL. eurekaselect.combenthamdirect.comresearchgate.net
In a study involving pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivatives, several compounds were identified as promising candidates against a panel of bacteria including Bacillus pumillus, Staphylococcus aureus (Gram-positive), Vibrio cholera, Escherichia coli, Proteus mirabilis, and Pseudomonas aeruginosa (Gram-negative). mdpi.comcore.ac.uk Specifically, one derivative showed maximum activity against B. pumillus (95.1% inhibition), P. aeruginosa (94.6%), and S. aureus (88.8%). core.ac.uk Another compound with a chloro-substitution exhibited strong antimicrobial activity. mdpi.com While some pyridyl and naphthyl substituted 1,3,4-thiadiazole derivatives showed only moderate or weak inhibitory activity against S. aureus and E. coli, the consistent appearance of antimicrobial effects across different structural variations underscores the potential of this chemical class. tubitak.gov.tr
Table 1: Antibacterial Activity of Selected Pyridine-Thiadiazole Derivatives
| Compound Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 4-F substituted pyridine-imidazo eurekaselect.comarabjchem.orgnih.govthiadiazole | Not Specified | 0.5 μg/mL | nih.gov |
| Pyridine and thiadiazole scaffolds | Gram-positive & Gram-negative bacteria | 100-500 μg/mL | eurekaselect.combenthamdirect.comresearchgate.net |
| Pyridyl and naphthyl substituted 1,3,4-thiadiazole | S. aureus | 32 µg/mL | tubitak.gov.tr |
| Pyridyl and naphthyl substituted 1,3,4-thiadiazole | E. coli | 64 µg/mL | tubitak.gov.tr |
Efficacy against Fungal Pathogens (e.g., Candida albicans)
The antifungal potential of this compound derivatives has been particularly noted against fungal pathogens such as Candida albicans. mdpi.comcore.ac.uk A series of novel 1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vitro antifungal activity against eight Candida species. nih.gov One compound bearing a 2,4-dichlorophenyl group was identified as the most active against C. albicans ATCC 10231, with an MIC value of 5 µg/mL. nih.gov Another derivative with a 2,4-difluorophenyl group also showed good activity against C. albicans with an MIC of 10 µg/mL. nih.gov
Furthermore, studies on pyridine derivatives containing an imidazo[2,1-b] eurekaselect.comarabjchem.orgnih.govthiadiazole moiety found that certain compounds exhibited antifungal activity equivalent to the positive control drug fluconazole, with an MIC of 8 μg/mL against the tested fungus. nih.gov The broad antifungal screening of various pyridine and thiadiazole scaffolds confirmed their activity against fungi, with MIC values typically ranging from 100-500 μg/mL. eurekaselect.combenthamdirect.comresearchgate.net The consistent efficacy against Candida species suggests these compounds could serve as a basis for developing new antifungal treatments. nih.gov
Table 2: Antifungal Activity of Selected Pyridine-Thiadiazole Derivatives against Candida Species
| Compound Type | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole with 2,4-dichlorophenyl | C. albicans ATCC 10231 | 5 µg/mL | nih.gov |
| 1,3,4-Thiadiazole with 2,4-difluorophenyl | C. albicans ATCC 10231 | 10 µg/mL | nih.gov |
| Pyridine-imidazo eurekaselect.comarabjchem.orgnih.govthiadiazole derivative | Fungus ATCC 9763 | 8 µg/mL | nih.gov |
| Pyridine and thiadiazole scaffolds | Fungi | 100-500 µg/mL | eurekaselect.combenthamdirect.comresearchgate.net |
Molecular Docking with Microbial Target Proteins (e.g., Sterol 14α-demethylase, Fdc1, LasR)
To elucidate the mechanism of antimicrobial action, molecular docking studies have been employed to analyze the interactions between thiadiazole-pyridine derivatives and key microbial target proteins. eurekaselect.combenthamdirect.comresearchgate.net These computational simulations have shown that the synthesized compounds can exhibit low binding energy and form various interactions within the active sites of crucial microbial enzymes. eurekaselect.comresearchgate.net
Key targets include:
Sterol 14α-demethylase of C. albicans : This enzyme is critical for ergosterol biosynthesis in fungi. Docking studies performed on this enzyme help to investigate the inhibition potency of the compounds on fungal growth. eurekaselect.comresearchgate.netnih.gov The results from these studies support the idea that the antifungal activity of these derivatives may stem from their ability to interfere with ergosterol biosynthesis. nih.gov
Fdc1 proteins of Aspergillus niger : This protein is another potential target for antifungal agents, and docking simulations have been used to predict the binding affinity of thiadiazole derivatives to its active site. eurekaselect.comresearchgate.net
LasR of P. aeruginosa : LasR is a transcriptional activator that plays a role in the quorum-sensing system of Pseudomonas aeruginosa, which regulates virulence factor expression. The ability of these compounds to interact with LasR suggests a potential mechanism for inhibiting bacterial pathogenicity. eurekaselect.comresearchgate.net
These molecular docking simulations indicate that this compound derivatives could inhibit these essential microbial enzymes, leading to their promising antimicrobial and antifungal effects. eurekaselect.combenthamdirect.comresearchgate.net
Anti-inflammatory Response Modulation
Beyond their antimicrobial properties, derivatives containing thiadiazole and pyridine rings have been investigated for their potential to modulate inflammatory responses. These heterocyclic compounds have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammation pathway. japtronline.comuran.ua
Cyclooxygenase (COX-2) Enzyme Inhibition
A significant mechanism for the anti-inflammatory activity of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation. nih.govnih.gov Several novel series of thiadiazole and pyridine derivatives have been synthesized and evaluated as selective COX-2 inhibitors. rsc.orgresearchgate.net
In one study, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were assessed for their COX-1 and COX-2 inhibitory activity. nih.gov The results showed that these compounds inhibited COX-2 with IC50 values ranging from 9.2 to 279.3 μmol/L. One derivative, featuring a 4-chloro substitution and a 3-CF3 substitution, was identified as the most active, with a COX-2 IC50 of 9.2 μmol/L and exhibiting twofold selectivity over COX-1. nih.gov Similarly, certain pyridazine-based derivatives displayed better COX-2 inhibition than the standard drug celecoxib, with IC50 values as low as 15.50 nM. nih.gov These findings highlight the potential for developing potent and selective COX-2 inhibitors based on the pyridine-thiadiazole scaffold.
Table 3: COX-2 Inhibition by Selected Pyridine and Thiadiazole Derivatives
| Compound Type | COX-2 IC50 | COX-1 IC50 | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3f) | 9.2 µmol/L | 21.8 µmol/L | 2.37 | nih.gov |
| Pyridazine-based derivative (Compound 9a) | 15.50 nM | - | - | nih.gov |
| Thiazole Carboxamide derivative (Compound 2b) | 0.191 µM | 0.239 µM | 1.251 | acs.org |
| 1,2,4-triazole-isoaurone hybrid (Compound 15) | 2.6 µM | 18.59 µM | 7.15 | nih.gov |
Mechanisms of Inflammation Pathway Intervention
The primary mechanism by which these compounds intervene in inflammation pathways is through the inhibition of COX enzymes. nih.gov COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov By selectively inhibiting COX-2, which is primarily expressed at sites of inflammation, these derivatives can reduce the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of the constitutively expressed COX-1 enzyme in the gastrointestinal tract. nih.gov
Molecular docking studies have further elucidated this mechanism, revealing that active compounds can bind effectively within the active site of the COX-2 enzyme, mimicking the binding mode of known selective inhibitors like celecoxib. nih.gov This targeted inhibition of a critical enzyme in the inflammatory cascade represents a key strategy for the development of anti-inflammatory drugs with potentially improved safety profiles compared to non-selective NSAIDs. nih.govbiointerfaceresearch.com
Antiviral Properties and Mechanism of Action
Derivatives of 1,2,3-thiadiazole have emerged as a noteworthy class of compounds in the search for novel antiviral agents. Research has particularly focused on their efficacy against Human Immunodeficiency Virus type 1 (HIV-1) and plant pathogenic viruses like the Tobacco Mosaic Virus (TMV). The mechanism of action for many of these derivatives, especially against HIV-1, is often attributed to the inhibition of the viral enzyme reverse transcriptase.
Activity against HIV-1:
A series of 2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide derivatives have been synthesized and evaluated for their anti-HIV-1 activity. Within this series, a compound incorporating a pyridine moiety, specifically N-(2-chloropyridin-3-yl)-2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide, demonstrated potent activity against HIV-1. This compound, designated as 7c in the study, was found to inhibit HIV-1 replication in MT-4 cells with a 50% effective concentration (EC₅₀) of 36.4 nM. This level of potency was reported to be more effective than the established non-nucleoside reverse transcriptase inhibitors (NNRTIs) nevirapine and delavirdine by sevenfold and eightfold, respectively. The anti-HIV-1 activity of thiadiazole derivatives is often linked to their ability to inhibit the reverse transcriptase enzyme.
| Compound Name | Viral Strain | Cell Line | EC₅₀ (nM) | Reference |
| N-(2-chloropyridin-3-yl)-2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide (Compound 7c) | HIV-1 | MT-4 | 36.4 |
Activity against Tobacco Mosaic Virus (TMV):
While specific studies on this compound derivatives against the Tobacco Mosaic Virus (TMV) are not extensively detailed in the available literature, broader research on 1,3,4-thiadiazole derivatives has shown promising results. For instance, a series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized and evaluated for their protective activity against TMV. One compound from this series, designated E2, exhibited an EC₅₀ of 203.5 µg/mL, which was superior to the commercial agent ningnanmycin (EC₅₀ = 261.4 µg/mL). Although not a this compound derivative, this finding highlights the potential of the thiadiazole scaffold in developing anti-TMV agents.
Other Significant Biological Activities
Beyond their antiviral potential, thiadiazole and pyridine-containing heterocyclic compounds have been investigated for a range of other pharmacological effects.
The 1,3,4-thiadiazole scaffold is a common feature in compounds investigated for anticonvulsant properties. Studies on various 2,5-disubstituted-1,3,4-thiadiazoles have shown potential antiepileptic activity. For instance, some derivatives have demonstrated protection in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. While direct evidence for the anticonvulsant activity of this compound is limited, the known activity of related thiadiazole and pyridine-based hybrids suggests a potential avenue for future research. For example, some N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide derivatives have shown significant anticonvulsant activity in animal models.
Heterocyclic compounds incorporating thiazole and pyridine rings have been explored as potential agents for managing diabetes. The mechanism often involves the inhibition of key enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. A series of imidazopyridine-based thiazole derivatives were synthesized and showed promising in vitro α-glucosidase inhibitory activity. Although these are not 1,2,3-thiadiazole derivatives, the findings underscore the potential of combining pyridine-like structures with five-membered sulfur- and nitrogen-containing heterocycles to achieve antidiabetic effects.
Thiadiazole derivatives have been investigated for their potential as antihypertensive agents. For example, a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles were synthesized and shown to possess vasodilator activity, which is a key mechanism for lowering blood pressure. Additionally, other studies on thiazole derivatives, such as 1-(2-thiazolyl)-3,5-disubstituted-2-pyrazolines containing a pyridyl substituent, have demonstrated significant antihypertensive activity in animal models. These findings suggest that the combination of a pyridine ring with a thiadiazole or related thiazole moiety could be a viable strategy for developing new antihypertensive compounds.
Antitubercular Activity
The search for novel therapeutic agents against Mycobacterium tuberculosis (Mtb) remains a global health priority. Derivatives of the 1,2,3-thiadiazole scaffold, particularly when linked to a pyridine ring, have emerged as a promising area of investigation. Research has shown that the inclusion of a pyridine substituent on thiadiazole derivatives can lead to significant antitubercular activity. dovepress.com
In studies evaluating a series of pyrrolyl thiadiazoles, derivatives featuring pyridine, along with other substituents like -OCH3, -NO2, -F, and sulfonamide, demonstrated better antitubercular activities compared to those with -CH3, -NH2, -Cl, and -Br substitutions. dovepress.com Some of these compounds exhibited minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL against the Mtb H37Rv strain. dovepress.com Molecular docking studies suggest that these compounds may act by inhibiting the enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. dovepress.comnih.gov The interaction with key amino acid residues like Tyr158 and the cofactor NAD+ appears crucial for their inhibitory action. dovepress.com
Furthermore, the 1,2,3-thiadiazole moiety itself has been identified as important for the activity of certain hydrazide-hydrazone compounds, which also show good docking scores against InhA. nih.gov The hybridization of the 1,3,4-thiadiazole ring with fluoroquinolones has also been explored, yielding novel compounds with antitubercular properties. nih.gov However, it is noteworthy that not all thiadiazole-pyridine combinations are successful. In one study, the bioisosteric replacement of a 1,2,4-triazole (B32235) core with a thiadiazole in a series of antitubercular 1,2,4-triazolyl pyridines resulted in a complete loss of activity against Mtb. nih.gov This highlights the sensitive structure-activity relationship (SAR) and the importance of the specific isomeric form and substitution pattern of the thiadiazole ring.
Table 1: Antitubercular Activity of Selected Thiadiazole Derivatives
| Compound | Substituent | Target Strain | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| Pyrrolyl thiadiazole derivative | Pyridine | M. tuberculosis H37Rv | 25 | dovepress.com |
| Pyrrolyl thiadiazole derivative | -OCH3 | M. tuberculosis H37Rv | 12.5 | dovepress.com |
| Pyrrolyl thiadiazole derivative | -NO2 | M. tuberculosis H37Rv | 12.5 | dovepress.com |
| Hydrazide-hydrazone derivative | 1,2,3-thiadiazole moiety | M. smegmatis ATCC 607 | 0.032 µM | nih.gov |
Antileishmanial Activity
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, is another area where thiadiazole derivatives have shown significant therapeutic potential. The 2-amino-1,3,4-thiadiazole moiety, in particular, has been identified as a valuable scaffold for the development of new antileishmanial agents. mdpi.com
Studies have demonstrated that the antileishmanial activity is maintained when a distal nitrogen atom in the side chain is part of a heteroaromatic ring, such as pyridine. mdpi.com For instance, in a series of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, the replacement of the 1,2,3-triazole ring with a pyridine ring was well-tolerated. The pyridine-3-yl derivative showed an IC50 value of 26 μM, while the pyridine-2-yl derivative had an IC50 of 36 μM against Leishmania major. mdpi.com
Other research into 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl]-4-benzoyl piperazine derivatives also revealed good activity against the promastigote form of L. major. nih.govnih.gov Compounds with meta and para substitutions on the benzene (B151609) ring were found to be particularly potent, with IC50 values as low as 77.6 µM. nih.gov Further investigations on 2-substituted-thio-1,3,4-thiadiazoles also showed promising results against both promastigote and amastigote forms of L. major, with one compound showing an IC50 of 44.4 µM against promastigotes after 24 hours. brieflands.com These findings underscore the potential of thiadiazole-based compounds, including those incorporating a pyridine moiety, as leads for developing new treatments for leishmaniasis. nih.govbrieflands.com
Table 2: Antileishmanial Activity of Selected Thiadiazole-Pyridine Derivatives
| Compound Class | Derivative | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| 2-amino-1,3,4-thiadiazole | pyridine-3-yl | L. major | 26 | mdpi.com |
| 2-amino-1,3,4-thiadiazole | pyridine-2-yl | L. major | 36 | mdpi.com |
| 2-substituted-thio-1,3,4-thiadiazole | Compound II | L. major promastigotes | 44.4 | brieflands.com |
| 2-substituted-thio-1,3,4-thiadiazole | Compound II | L. major amastigotes | 64.7 | brieflands.com |
| 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl]-4-benzoylpiperazine | para-substituted | L. major promastigotes | 77.6 | nih.gov |
Bioisosteric Replacements and Scaffold Hybridization in Drug Discovery
The 1,2,3-thiadiazole ring is a versatile heterocycle in medicinal chemistry, often employed as a bioisostere for other aromatic and heteroaromatic rings. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and elicits similar biological responses, is a cornerstone of rational drug design. u-tokyo.ac.jp The thiadiazole moiety is considered a bioisostere of pyrimidine, benzene, oxadiazole, and thiazole rings. nih.govmdpi.com This is partly due to the sulfur atom, which increases lipophilicity, and the mesoionic character of thiadiazoles, which can lead to good oral absorption and cell permeability. mdpi.com
In the context of antitubercular drug discovery, the replacement of a 1,2,4-triazole core with oxadiazole or thiadiazole has been explored. nih.gov However, this specific substitution in a series of 1,2,4-triazolyl pyridines led to a loss of anti-Mtb activity, suggesting that while bioisosteric replacement is a powerful tool, its success is highly dependent on the specific molecular scaffold and the target protein's active site. nih.gov The 1,3,4-thiadiazole ring has also been used as a bioisosteric replacement for the 1,3,4-oxadiazole ring, leveraging the similarity between sulfur and oxygen atoms. mdpi.com
Scaffold hybridization is another key strategy in drug discovery, where two or more pharmacophoric moieties from different bioactive compounds are combined into a single hybrid molecule. researchgate.net This approach aims to create new compounds with improved affinity, efficacy, or a modified selectivity profile. The this compound structure is a prime example of a scaffold that can be hybridized. For instance, combining the thiadiazole-pyridine core with other heterocyclic systems like imidazo[2,1-b]thiazole or fluoroquinolones has yielded compounds with significant antimicrobial and antitubercular activities. nih.govtandfonline.com Similarly, pyrazole 2-amino-1,3,4-thiadiazole hybrids have shown antileishmanial activity. mdpi.com The fusion of a pyridine ring with a pyrazole to form pyrazolopyridines, which are then further functionalized, represents another application of this strategy, creating scaffolds with diverse biological and photophysical properties. mdpi.com This modular approach allows medicinal chemists to fine-tune the properties of the lead molecule to optimize its therapeutic potential.
Preclinical Evaluation and Therapeutic Potential
The promising in vitro antitubercular and antileishmanial activities of this compound derivatives position them as valuable candidates for further preclinical development. The consistent demonstration of low micromolar to sub-micromolar activity against M. tuberculosis and Leishmania species provides a strong rationale for advancing these compounds to the next stages of the drug discovery pipeline. dovepress.comnih.govmdpi.combrieflands.com
A comprehensive preclinical evaluation would typically involve a battery of studies to assess the drug-like properties of these compounds. This includes determining their cytotoxicity against various human cell lines to establish a therapeutic window and ensure they are selective for the pathogen over the host. nih.govmdpi.com For instance, some pyridine derivatives containing an imidazo[2,1-b] dovepress.comnih.govnih.govthiadiazole moiety have already been shown to have low cytotoxicity and no hemolytic activity at high concentrations, which are favorable characteristics. nih.gov
Further preclinical studies would involve assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds. Animal models of tuberculosis and leishmaniasis would be essential to evaluate in vivo efficacy. Biodistribution studies, potentially using radiolabeled versions of the compounds, could provide insights into whether the drug reaches the target tissues at sufficient concentrations. acs.org While specific preclinical data for the parent compound this compound is not extensively detailed in the available literature, the collective evidence from its various active derivatives strongly supports the therapeutic potential of this scaffold. The demonstrated potency and the synthetic tractability of this chemical class make it a fertile ground for the development of new, much-needed therapies for infectious diseases.
Coordination Chemistry and Metal Complexation of 2 4 1,2,3 Thiadiazolyl Pyridine
Ligand Characteristics and Coordination Modes
The coordination behavior of 2-(4-1,2,3-Thiadiazolyl)pyridine is dictated by the electronic properties and spatial arrangement of its constituent pyridine (B92270) and 1,2,3-thiadiazole (B1210528) rings.
Lewis Basicity and σ-Donor Properties
The presence of nitrogen atoms with lone pairs of electrons in both the pyridine and thiadiazole rings endows this compound with Lewis basicity, enabling it to act as a σ-donor ligand. The pyridine nitrogen, being part of a six-membered aromatic ring, is a well-established and effective σ-donor. The basicity of the pyridine ring can be influenced by substituents, and in this case, the electron-withdrawing nature of the 1,2,3-thiadiazole ring can modulate the σ-donor strength of the pyridine nitrogen. The nitrogen atoms within the 1,2,3-thiadiazole ring also possess lone pairs, but their availability for coordination is influenced by their involvement in the aromatic system and the electronegativity of the adjacent sulfur and nitrogen atoms. The lone pair of electrons on the nitrogen atoms are key to its ability to bind to Lewis acids. beilstein-journals.org
π-Acceptor Capabilities of the Heterocyclic Rings
Both the pyridine and 1,2,3-thiadiazole rings are π-deficient systems, which allows them to function as π-acceptors in coordination complexes. This π-acceptor character arises from the presence of low-lying π* orbitals that can accept electron density from the d-orbitals of a transition metal center through a process known as back-bonding. The pyridal bhu.ac.ingrowingscience.comcore.ac.ukthiadiazole (PT) analogue, in particular, is noted to be more electron-deficient than the common acceptor benzo bhu.ac.ingrowingscience.comjscimedcentral.comthiadiazole (BT). rsc.org This strong electron-accepting nature is a significant feature of thiadiazole-containing compounds. acs.org The π-acceptor ability of the ligand is crucial in stabilizing metal complexes, particularly those with metals in low oxidation states. The combination of σ-donor and π-acceptor properties makes this compound a versatile ligand in coordination chemistry. In some instances, the ligand has been shown to be a better π-donor compared to bipyridine derivatives. najah.edu
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound has been an active area of research, leading to a variety of coordination compounds with interesting structural and electronic properties.
Formation of Mononuclear and Multinuclear Complexes
The reaction of this compound with various transition metal salts under appropriate conditions can yield both mononuclear and multinuclear complexes. Mononuclear complexes are formed when a single metal ion is coordinated by one or more molecules of the ligand. For instance, five mononuclear ruthenium(II) complexes with the general formula trans-[RuII(L)(Azo)Cl2], where L is 2-(1,2,3-thiadiazol-4-yl)pyridine, have been synthesized and characterized. najah.edu
Polynuclear complexes, containing two or more metal centers, can also be formed, particularly when the ligand acts as a bridge between metal ions. rsc.org The ability of ligands with N-N bridging functions, like those containing a triazole ring, to form polynuclear complexes is well-documented. researchgate.net While the 1,2,3-thiadiazole ring in the title compound does not have the same bridging capacity as a 1,2,4-triazole (B32235), the potential for forming multinuclear structures through other bridging ligands or self-assembly processes exists. The synthesis of di- and trinuclear iron(II) complexes has been reported, highlighting the formation of such multinuclear structures. academie-sciences.fr
Table 1: Examples of Metal Complexes with Thiadiazole-Pyridine Type Ligands
| Complex Type | Metal Ion | Ancillary Ligands | Reference |
| Mononuclear | Ruthenium(II) | Azo dyes, Chloride | najah.edu |
| Polynuclear | Iron(II) | Thiocyanate, Capping Ligands | academie-sciences.fr |
This table provides illustrative examples and is not exhaustive.
Influence of Metal Centers on Complex Geometry and Electronic Structure
The identity of the central metal ion plays a pivotal role in dictating the coordination geometry and electronic landscape of complexes formed with this compound and its analogs. The ligand, typically acting as a bidentate N,N-chelator through the pyridine and a thiadiazole nitrogen atom, adapts its conformation to suit the electronic and steric preferences of the metal center. This interplay gives rise to a variety of structural motifs and electronic properties.
Different transition metals induce distinct coordination geometries. For instance, with d¹⁰ metals like Cu(I), a distorted tetrahedral geometry is common, as seen in the dinuclear complex [Cu₂(tdap)₂(NCS)₂], where 'tdap' is a related thiadiazole-phenanthroline ligand. mdpi.com In contrast, divalent copper (Cu(II)) in a similar ligand environment adopts a square pyramidal geometry. mdpi.com Studies on cobalt(II) complexes with related 'click'-derived tripodal ligands show a preference for a five-coordinate, capped tetrahedral geometry. acs.org Iron(II) complexes with similar ligands can also exhibit this pseudotetrahedral coordination. acs.org For second and third-row transition metals like Ruthenium(II), coordination with pyridine-heterocycle ligands typically results in octahedral complexes of the type [Ru(bpy)₂(L)]²⁺ (where L is the bidentate ligand). canterbury.ac.nz
The electronic structure of these complexes is highly sensitive to the metal center. Density Functional Theory (DFT) calculations and experimental data reveal that the nature of the metal-ligand bond can vary significantly. mdpi.com For example, in comparing complexes of porphyrazine annulated with thiadiazole rings, Ca-N bonds exhibit a more ionic character, whereas Zn-N bonds have a more significant covalent component. mdpi.com This difference in bonding influences the charge distribution and orbital energies within the complex.
The choice of metal also profoundly affects the electrochemical properties. Cyclic voltammetry studies on ruthenium complexes with various isomeric pyridine-thiadiazole ligands demonstrate that subtle changes in ligand structure, when combined with the Ru(II) center, can lead to pronounced shifts in oxidation and reduction potentials. canterbury.ac.nz For instance, the reduction potential is sensitive to whether the ligand is a 1,2,4-thiadiazole (B1232254) or a 1,2,5-thiadiazole (B1195012) derivative. canterbury.ac.nz Furthermore, spin-crossover behavior, a phenomenon where the spin state of the metal ion changes in response to external stimuli, has been observed in iron(II) complexes of a related thiadiazole-phenanthroline ligand. mdpi.com The transition temperature for this spin crossover was found to be highly dependent on the crystal packing and the presence of solvent molecules in the crystal lattice, highlighting the subtle interplay between the metal's electronic configuration and its supramolecular environment. mdpi.com
Table 1: Influence of Metal Center on Complex Properties
| Metal Ion | Typical Coordination Geometry | Key Electronic Features | Reference |
|---|---|---|---|
| Cu(I) | Distorted Tetrahedral | d¹⁰ electron configuration | mdpi.com |
| Cu(II) | Square Pyramidal, Trigonal Bipyramidal | Antiferromagnetic interactions in multinuclear complexes | mdpi.comacs.org |
| Co(II) | Capped Tetrahedral, Octahedral | High-spin state, Tetragonal distortion in octahedral geometry | acs.orgbohrium.com |
| Fe(II) | Capped Tetrahedral, Octahedral | High-spin state, Potential for spin-crossover | mdpi.comacs.org |
| Ru(II) | Octahedral | Metal-to-Ligand Charge-Transfer (MLCT) bands in UV-Vis spectra | canterbury.ac.nz |
| Pd(II) | Square Planar | Forms stable complexes often used in catalysis | cdnsciencepub.comrsc.org |
| Mn(II) | Octahedral | Weak antiferromagnetic interactions in bridged complexes | acs.orgbohrium.com |
Applications in Catalysis and Organometallic Chemistry
The unique electronic and steric properties of pyridine-thiadiazole ligands make their metal complexes promising candidates for applications in homogeneous catalysis. The pyridine moiety provides a strong coordination site, while the thiadiazole ring can modulate the electronic density at the metal center, influencing its catalytic activity.
Transition Metal Catalysis Involving Pyridine-Thiadiazole Ligands
Complexes of pyridine-thiadiazole and structurally related ligands have shown significant efficacy in various transition metal-catalyzed reactions, particularly in carbon-carbon and carbon-heteroatom bond formation.
Palladium complexes bearing these ligands are notable for their activity in Suzuki-Miyaura cross-coupling reactions. cdnsciencepub.comrsc.org For example, a Pd(II) complex with a bis(1,2,3-triazolyl-pyridine) ligand has been proven to be a highly effective catalyst for this reaction in an environmentally benign water/ethanol solvent system, requiring only modest catalyst loading. rsc.org Similarly, palladium(II) acetate (B1210297) complexes with phenyl-thiazole ligands, which are structural analogs of pyridine-thiadiazoles, act as efficient catalysts for Suzuki-Miyaura coupling, demonstrating compatibility with a wide range of functional groups. cdnsciencepub.com
Beyond palladium, cobalt complexes have also been developed for catalytic applications. A novel Lewis acid-based deep eutectic solvent synthesized from CoCl₂·6H₂O has been used to catalyze the one-pot, three-component synthesis of thiadiazolo[2,3-b]quinazolin-6-one derivatives. nih.gov This system highlights the potential for developing more sustainable catalytic processes.
The broader family of pyridine-containing macrocycles has been explored extensively in catalysis, with applications in stereoselective C-C and C-O bond-forming reactions and various oxidation reactions. cnr.itunimi.it The conformational rigidity imposed by the pyridine ring is a key feature in achieving high selectivity in these catalytic transformations. cnr.itunimi.it
Table 2: Catalytic Applications of Pyridine-Thiadiazole Type Complexes
| Catalyst Type / Metal | Ligand Type | Catalytic Reaction | Key Findings | Reference(s) |
|---|---|---|---|---|
| Palladium(II) | bis(1,2,3-triazolyl-pyridine) | Suzuki-Miyaura Coupling | High efficiency in water/ethanol mixture with low catalyst loading. | rsc.org |
| Palladium(II) | 2-Methyl-4-phenyl-1,3-thiazole | Suzuki-Miyaura Coupling | Catalyst is air-stable and compatible with various functional groups. | cdnsciencepub.com |
| Cobalt(II) | Deep Eutectic Solvent | Synthesis of thiadiazolo[2,3-b]quinazolin-6-ones | Efficient, one-pot, three-component reaction under solvent-free conditions. | nih.gov |
| Nickel(0) | Xantphos | Thioetherification of aryl chlorides | First reported case for electron-rich aryl chlorides with thiols. | uwa.edu.au |
| Ruthenium(II) | Bifunctional tridentate Schiff bases | General Catalysis | Synthesis and characterization of catalytically active complexes. | growingscience.com |
Development of Novel Catalytic Systems
Research in this area focuses on designing new ligand frameworks to create catalytic systems with enhanced performance, novel reactivity, and improved sustainability. The development of "designer solvents" like the cobalt-based deep eutectic solvent represents a move towards greener chemistry, avoiding the use of toxic organic solvents. nih.gov The catalyst in this system was also shown to be recoverable and reusable, making the protocol economically and environmentally favorable. nih.gov
Another avenue of development is the use of high-throughput screening to rapidly identify efficient catalyst systems. This approach was successfully used to find an air-stable nickel(0) catalyst with a Xantphos ligand for carbon-sulfur cross-coupling reactions, expanding the scope of thioetherification to include challenging electron-rich aryl chlorides. uwa.edu.au
The synthesis of novel ligands is central to the development of new catalysts. The "click" reaction, for instance, has been used to create a novel bis(1,2,3-triazolyl-pyridine) ligand on an ortho-phthalic acid platform, which was then used to prepare a palladium(II) catalyst. rsc.org The design of such ligands aims to fine-tune the steric and electronic environment of the metal center to optimize catalytic activity. rsc.org The ultimate goal is the creation of modular and efficient synthetic protocols for producing valuable chemical compounds under mild reaction conditions. uwa.edu.au
Supramolecular Chemistry and Crystal Engineering with Metal Complexes
The ability of this compound and its analogs to form complexes with diverse metal ions makes them valuable building blocks in supramolecular chemistry and crystal engineering. The specific coordination geometry of the metal, combined with the potential for non-covalent interactions involving the ligand, allows for the rational design of multidimensional structures with specific topologies and properties.
Metal complexes of these ligands can self-assemble into discrete polynuclear structures or extended coordination polymers. acs.orgacs.org For example, the reaction of 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (B99567) with various copper(II) salts yielded a one-dimensional (1-D) coordination polymer and a chiral three-dimensional (3-D) open framework, demonstrating how the choice of counter-anion can direct the final supramolecular architecture. acs.org
A key feature of thiadiazole-containing ligands is their ability to participate in specific intermolecular interactions, such as S···S and S···N contacts. mdpi.com These interactions can link individual complex units into higher-dimensional networks. In the crystal structure of a manganese(II) complex with a related thiadiazole-phenanthroline ligand, S···S and S···Cl short contacts were observed to form dimers of the complex. mdpi.com These directional interactions are a powerful tool in crystal engineering, allowing for control over the packing of molecules in the solid state. mdpi.comresearchgate.net
The principles of supramolecular chemistry have also been applied to create functional systems. A macrocycle containing two bis(1,2,3-triazolyl)pyridine (btp) motifs was shown to form a nanotube structure in the solid state. chemrxiv.org After complexation with Pd(II), this macrocycle could act as a receptor for halide anions, with the resulting ternary complex assembling into an unusual "chain of dimers" structure held together by metal coordination, hydrogen bonding, and short Pd···Pd contacts. chemrxiv.org This work illustrates how metal coordination and non-covalent interactions can be harnessed to build complex, functional supramolecular assemblies. chemrxiv.org
Applications in Materials Science and Agrochemical Development
Utilization in Advanced Materials Science
The distinct electronic characteristics derived from the combination of the pyridine (B92270) and 1,2,3-thiadiazole (B1210528) rings have positioned 2-(4-1,2,3-Thiadiazolyl)pyridine and its derivatives as promising candidates for various applications in materials science. smolecule.com These applications primarily leverage the compound's potential in organic electronics and photophysical phenomena.
Development of Organic Semiconductors
Thiadiazole derivatives, including those linked to pyridine, are explored as components in organic semiconductors. researchgate.netgoogle.com These materials are crucial for the development of next-generation electronic devices. The use of such compounds is aimed at achieving high charge-carrier mobility, good oxidative stability, and a long lifetime in organic electronic devices like organic field-effect transistors (OFETs). google.com The molecular structure of these compounds, particularly the arrangement of heteroatoms, can influence the crystal packing and, consequently, the charge transport properties. acs.orgrsc.org Research in this area focuses on synthesizing novel organic semiconducting compounds and evaluating their performance in devices such as organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs). google.comuni-mainz.de
Synthesis of Fluorescent Dyes and Luminescent Materials
Derivatives of this compound are investigated for their fluorescent and luminescent properties. mdpi.commdpi.com The combination of electron-donating and electron-accepting moieties within a molecule, a feature that can be engineered with this scaffold, often leads to materials with interesting photophysical behaviors, including intense fluorescence. beilstein-journals.org These properties are highly sought after for applications such as fluorescent probes, markers for biomolecules, and as components in light-emitting devices. mdpi.comnih.gov The emission characteristics can often be tuned by modifying the substituents on the heterocyclic rings, allowing for the creation of materials with specific colors of light emission. mdpi.comrsc.org
Optoelectronic Applications
The promising semiconductor and luminescent properties of pyridine-thiadiazole systems make them suitable for a range of optoelectronic applications. researchgate.net These materials can be incorporated into devices that interact with light, such as photodetectors and electrochromic devices. google.comacs.org In electrochromic materials, the application of an electrical voltage changes the material's color, a property useful for smart windows and displays. The unique electronic structure of donor-acceptor systems based on thiadiazole and pyridine can lead to materials with low bandgaps, which is advantageous for electrochromic performance. acs.org
Role in Agrochemical Research and Development
In the field of agrochemicals, this compound and its derivatives have shown significant potential in the creation of new and effective crop protection solutions. researchgate.net
Design of Pesticides and Herbicides
The 1,3,4-thiadiazole (B1197879) ring is a recognized "privileged scaffold" in agricultural chemistry, forming the basis for numerous commercial pesticides. researchgate.net When combined with a pyridine moiety, which is also present in many bioactive molecules, the resulting compounds can exhibit potent insecticidal and herbicidal activities. mdpi.combohrium.com Research has focused on synthesizing novel derivatives and evaluating their efficacy against various pests and weeds. researchgate.netgoogle.com For instance, certain thiadiazole compounds have demonstrated effective control of pests like aphids and whiteflies. The design of these molecules often involves modifying peripheral chemical groups to enhance activity against specific targets while aiming for low toxicity to non-target organisms. researchgate.net
Table 1: Herbicidal and Insecticidal Activity of Selected Thiadiazole Derivatives
| Compound Type | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine derivatives | Bentgrass (Agrostis stolonifera) | Good herbicidal activity | bohrium.com |
| 1,3,4-Thiadiazolo[3,2-a]pyrimidine derivatives | Cotton leafworm (Spodoptera littoralis) | Remarkable insecticidal activity | researchgate.net |
| NTD1 (a thiadiazole derivative) | Aphids | 85% efficacy | |
| NTD2 (a thiadiazole derivative) | Whiteflies | 78% efficacy | |
| NTD3 (a thiadiazole derivative) | Thrips | 90% efficacy |
Broader Industrial Relevance of Pyridine-Thiadiazole Derivatives
The fusion of pyridine and thiadiazole rings into a single molecular framework has given rise to a class of heterocyclic compounds with significant and expanding industrial relevance. These pyridine-thiadiazole derivatives are attracting considerable attention across various sectors, primarily due to their versatile chemical properties and diverse biological activities. eurekaselect.comresearchgate.net The inherent characteristics of the pyridine moiety—such as its basicity, stability, and ability to form hydrogen bonds—combined with the varied functionalities of the thiadiazole ring, make this class of compounds a fertile ground for research and development. eurekaselect.comresearchgate.net
The primary fields benefiting from pyridine-thiadiazole derivatives are pharmaceuticals, agrochemicals, and materials science. ontosight.ai In medicinal chemistry, these compounds are investigated for a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.netnih.govresearchgate.net The structural versatility allows for the synthesis of large libraries of derivatives, which can be screened for specific biological targets. researchgate.net
In the agrochemical industry, derivatives of thiadiazole have been explored for their potential as fungicides, herbicides, and insecticides. ontosight.ai The incorporation of a pyridine ring can modulate the potency and selectivity of these compounds, leading to the development of more effective and environmentally targeted crop protection agents. ontosight.ainih.gov
The field of materials science is also finding applications for pyridine-thiadiazole derivatives. Their inherent electronic properties make them candidates for the development of novel materials such as organic semiconductors and fluorescent compounds. ontosight.ai Furthermore, certain thiadiazole derivatives have demonstrated significant efficacy as corrosion inhibitors for metals like mild steel in acidic environments. mdpi.com This is attributed to the presence of heteroatoms (nitrogen and sulfur) and conjugated double bonds, which facilitate the adsorption of the molecules onto the metal surface, forming a protective layer. mdpi.com
The table below summarizes the key industrial application areas for this class of compounds.
| Industry | Specific Application Area | Examples of Investigated Properties/Uses | References |
| Pharmaceuticals | Drug Discovery & Development | Anticancer, Anti-inflammatory, Antimicrobial, Anticonvulsant, Antioxidant | nih.govresearchgate.netarabjchem.orgtandfonline.com |
| Agrochemicals | Crop Protection | Fungicides, Herbicides, Insecticides | ontosight.ainih.gov |
| Materials Science | Corrosion Inhibition | Corrosion inhibitors for mild steel | mdpi.com |
| Materials Science | Advanced Materials | Organic semiconductors, Fluorescent compounds | ontosight.ai |
The ongoing research into pyridine-thiadiazole derivatives continues to uncover new potential applications, underscoring their importance as a versatile scaffold in industrial chemistry. eurekaselect.comresearchgate.net The ability to systematically modify their structure provides a powerful tool for fine-tuning their properties to meet the specific demands of various industrial sectors. tandfonline.com
Q & A
Q. What are the established synthetic routes for 2-(4-1,2,3-Thiadiazolyl)pyridine, and how can purity be ensured?
The synthesis typically involves cyclocondensation of pyridine derivatives with thiadiazole-forming reagents. For example:
- Step 1 : React 2-aminopyridine with a thiadiazole precursor (e.g., thiosemicarbazide) under acidic conditions to form the thiadiazole ring.
- Step 2 : Purify intermediates via recrystallization or column chromatography.
- Step 3 : Confirm purity using HPLC (>98% by GC) and structural validation via -NMR and mass spectrometry .
- Key consideration : Use anhydrous solvents and inert atmospheres to prevent side reactions .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Wear nitrile gloves (compliant with EN 374), flame-retardant lab coats, and safety goggles. Inspect gloves for defects before use .
- Engineering controls : Use fume hoods with ≥100 fpm face velocity to limit inhalation exposure.
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Stability tests : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via TLC or HPLC.
- Storage : Store in amber glass vials under nitrogen at –20°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Validate via comparative assays under standardized conditions (e.g., MIC values in broth microdilution) .
- Structure-activity relationship (SAR) : Correlate electronic effects of substituents (e.g., trifluoromethyl groups) with activity trends .
Q. What strategies optimize reaction yields in large-scale synthesis?
Q. How do substituents on the thiadiazole ring influence agrochemical efficacy?
Q. What analytical methods validate the compound’s interaction with biological targets?
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for enzyme inhibition.
- X-ray crystallography : Resolve co-crystal structures with cytochrome P450 isoforms to identify key hydrogen bonds .
Methodological Challenges
Q. How to address low reproducibility in cytotoxicity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
